molecular formula C13H10Br2O2 B8021435 4-(Benzyloxy)-2,6-dibromophenol

4-(Benzyloxy)-2,6-dibromophenol

Cat. No.: B8021435
M. Wt: 358.02 g/mol
InChI Key: RZVCFOHBMSYGJT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-dibromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two bromine atoms and a benzyloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,6-dibromophenol typically involves the bromination of 4-(Benzyloxy)phenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination. The general reaction scheme is as follows:

  • Dissolve 4-(Benzyloxy)phenol in a solvent like CCl4 or CHCl3.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture until the bromination is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,6-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromoquinone derivatives.

    Reduction: Formation of 4-(Benzyloxy)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2,6-dibromophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2,6-Dibromophenol: Lacks the benzyloxy group, which affects its solubility and reactivity.

    4-(Benzyloxy)-2-bromophenol: Contains only one bromine atom, resulting in different chemical properties.

Uniqueness

4-(Benzyloxy)-2,6-dibromophenol is unique due to the presence of both the benzyloxy group and two bromine atoms. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Its structure allows for specific interactions in biological systems and makes it a valuable compound in various research applications.

Biological Activity

4-(Benzyloxy)-2,6-dibromophenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound consists of a phenolic structure substituted with two bromine atoms and a benzyloxy group. The presence of these substituents enhances its reactivity and potential interactions within biological systems. The compound can be synthesized through bromination of 4-(benzyloxy)phenol using bromine in suitable solvents like carbon tetrachloride or chloroform under controlled temperatures to prevent over-bromination .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
  • Antioxidant Properties : The phenolic hydroxyl group can scavenge free radicals, contributing to its antioxidant capacity. This property is crucial in mitigating oxidative stress in biological systems .

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial activity. In vitro studies indicated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Antioxidant Activity

The antioxidant potential was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that this compound exhibited a notable ability to reduce DPPH radicals, suggesting its utility in preventing oxidative damage .

Study on Antimicrobial Efficacy

In a comparative study involving several derivatives of phenolic compounds, this compound was found to be one of the most effective against Gram-positive bacteria. The study utilized agar diffusion methods to establish the efficacy of the compound relative to others in its class .

Research on Antioxidant Properties

A recent study focused on the antioxidant activity of various brominated phenols, highlighting this compound's superior performance in scavenging free radicals compared to structurally similar compounds. The findings support its potential application in formulations aimed at reducing oxidative stress-related diseases .

Summary of Biological Activities

Activity Type Description Effectiveness
AntimicrobialInhibition of bacterial growthHigh (MIC comparable to standards)
AntioxidantScavenging free radicalsSignificant reduction in DPPH levels

Properties

IUPAC Name

2,6-dibromo-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O2/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCFOHBMSYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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